9H-Carbazole-2-carboxylic acid, ethyl ester
Overview
Description
9H-Carbazole-2-carboxylic acid, ethyl ester: is an organic compound with the molecular formula C15H13NO2 . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its pale-yellow to yellow-brown solid form and has a molecular weight of 239.27 g/mol .
Mechanism of Action
Target of Action
Carbazole derivatives are known to interact with various biological targets due to their unique structure and properties .
Mode of Action
Carbazole derivatives are known for their electron-donating properties . This suggests that the compound may interact with its targets through electron transfer, potentially influencing the function of these targets.
Biochemical Pathways
Carbazole derivatives are known to be involved in various biochemical processes due to their diverse biological activities .
Result of Action
Carbazole derivatives are known for their high charge carrier mobility and photochemical stability , suggesting that they may influence cellular processes related to these properties.
Biochemical Analysis
Biochemical Properties
9H-Carbazole-2-carboxylic acid, ethyl ester is known for its high charge carrier mobility and photochemical stability . These properties make it a useful charge transporting material, particularly in the field of organic electronics . Specific enzymes, proteins, and other biomolecules that it interacts with are not mentioned in the available literature.
Molecular Mechanism
It is known to exhibit high charge carrier mobility and photochemical stability , suggesting it may interact with biomolecules in a way that facilitates charge transport. Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-2-carboxylic acid, ethyl ester typically involves the esterification of 9H-Carbazole-2-carboxylic acid with ethanol. This reaction is often catalyzed by a mineral acid such as sulfuric acid. The reaction conditions usually include refluxing the mixture to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-Carbazole-2-carboxylic acid, ethyl ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Carbazole-2-carboxylic acid derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Scientific Research Applications
Chemistry: 9H-Carbazole-2-carboxylic acid, ethyl ester is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role in the development of new therapeutic agents, particularly in the treatment of cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for use in high-performance materials .
Comparison with Similar Compounds
- 9H-Carbazole-3-carboxylic acid, ethyl ester
- 9H-Carbazole-2-carboxylic acid
- 9H-Carbazole-3-carboxylic acid
Comparison: Compared to its similar compounds, 9H-Carbazole-2-carboxylic acid, ethyl ester is unique due to its specific ester functional group at the 2-position of the carbazole ring. This structural difference can influence its reactivity and applications. For instance, the ester group can enhance its solubility and facilitate its use in various organic synthesis reactions .
Properties
IUPAC Name |
ethyl 9H-carbazole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)10-7-8-12-11-5-3-4-6-13(11)16-14(12)9-10/h3-9,16H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQJHFRKEOPUGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431964 | |
Record name | 9H-Carbazole-2-carboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82408-83-1 | |
Record name | 9H-Carbazole-2-carboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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